5-(Hydroxymethyl)morpholin-3-one
Overview
Description
5-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol It is a morpholine derivative, characterized by a hydroxymethyl group attached to the morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)morpholin-3-one typically involves the reaction of morpholine with formaldehyde under controlled conditions. One common method includes the use of an acid catalyst to facilitate the formation of the hydroxymethyl group on the morpholine ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 5-(Hydroxymethyl)morpholine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 5-(Carboxymethyl)morpholin-3-one.
Reduction: 5-(Hydroxymethyl)morpholine.
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
5-(Hydroxymethyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)morpholine: Lacks the ketone group present in 5-(Hydroxymethyl)morpholin-3-one.
3-Morpholinone: Lacks the hydroxymethyl group.
5-(Carboxymethyl)morpholin-3-one: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(hydroxymethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNXDWRHDVNIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648566 | |
Record name | 5-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073338-64-3 | |
Record name | 5-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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